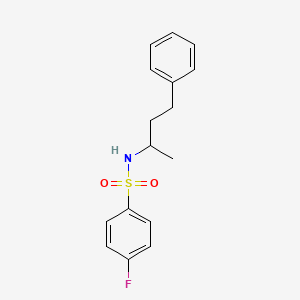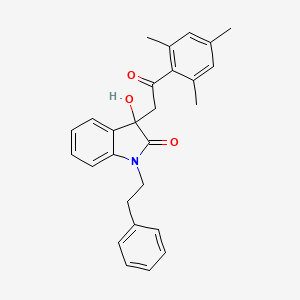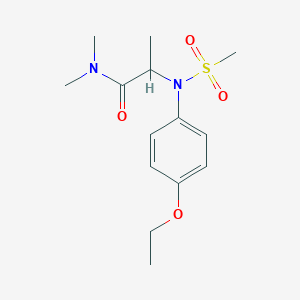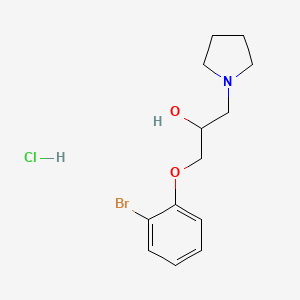![molecular formula C17H14ClN3O4 B3976499 N-[4-(acetylamino)phenyl]-3-(4-chloro-3-nitrophenyl)acrylamide](/img/structure/B3976499.png)
N-[4-(acetylamino)phenyl]-3-(4-chloro-3-nitrophenyl)acrylamide
Overview
Description
N-[4-(acetylamino)phenyl]-3-(4-chloro-3-nitrophenyl)acrylamide, commonly known as ACN, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a synthetic derivative of the natural product curcumin, which is found in the roots of the turmeric plant. ACN has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.
Mechanism of Action
The mechanism of action of ACN is not fully understood, but it is believed to involve the modulation of various signaling pathways. ACN has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cell survival. ACN has also been shown to activate the Nrf2 signaling pathway, which regulates the expression of genes involved in antioxidant defense and detoxification.
Biochemical and Physiological Effects:
ACN has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the expression of pro-inflammatory cytokines and chemokines, as well as the activation of NF-κB signaling pathway. ACN has also been shown to induce apoptosis and inhibit cell proliferation in cancer cells. ACN has been shown to reduce oxidative stress and inflammation in the brain, leading to neuroprotective effects.
Advantages and Limitations for Lab Experiments
ACN has several advantages for lab experiments. It is a synthetic derivative of curcumin, which has been extensively studied for its biological activities. ACN is also stable and can be easily synthesized in large quantities. However, ACN has some limitations for lab experiments. It is a relatively new compound, and its biological activities are not fully understood. In addition, ACN has not been extensively studied in vivo, and its pharmacokinetics and toxicity are not well characterized.
Future Directions
There are several future directions for research on ACN. One area of research is to further elucidate the mechanism of action of ACN. Another area of research is to investigate the potential therapeutic applications of ACN in various diseases, such as cancer, inflammation, and neurodegenerative diseases. In addition, future research could focus on optimizing the synthesis method of ACN to improve its purity and yield. Overall, ACN has great potential for scientific research and could lead to the development of new therapeutic agents.
Scientific Research Applications
ACN has been studied extensively for its potential applications in scientific research. It has been shown to exhibit anti-inflammatory and anti-cancer properties in vitro and in vivo. ACN has been shown to inhibit the expression of pro-inflammatory cytokines and chemokines, as well as the activation of NF-κB signaling pathway. In addition, ACN has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. ACN has also been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
properties
IUPAC Name |
(E)-N-(4-acetamidophenyl)-3-(4-chloro-3-nitrophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O4/c1-11(22)19-13-4-6-14(7-5-13)20-17(23)9-3-12-2-8-15(18)16(10-12)21(24)25/h2-10H,1H3,(H,19,22)(H,20,23)/b9-3+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTDYJVBFZICGDO-YCRREMRBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C=CC2=CC(=C(C=C2)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)/C=C/C2=CC(=C(C=C2)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(8-methyl-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoic acid](/img/structure/B3976416.png)


![N-(3,4-dimethylphenyl)-N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide](/img/structure/B3976427.png)
![N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-4-methyl-3-nitrobenzenesulfonamide](/img/structure/B3976428.png)

![N-(1,1-dioxidotetrahydro-3-thienyl)-2-{[4-(methylsulfinyl)-2-nitrophenyl]thio}acetamide](/img/structure/B3976435.png)
![1-(2-furoyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B3976447.png)
![3-propoxy-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3976474.png)

![2-methyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}pentanamide](/img/structure/B3976483.png)
![N-(2-isopropylphenyl)-N'-[1-(1H-tetrazol-5-yl)ethyl]succinamide](/img/structure/B3976485.png)

